N-(4-ethylphenyl)-2-phenoxybutanamide

Description

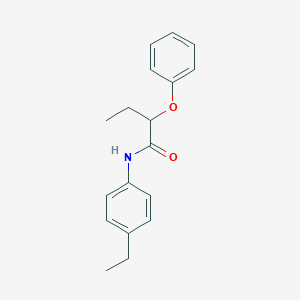

N-(4-ethylphenyl)-2-phenoxybutanamide is an amide derivative characterized by a butanamide backbone substituted with a 4-ethylphenyl group at the nitrogen and a phenoxy group at the second carbon of the butanamide chain.

Properties

Molecular Formula |

C18H21NO2 |

|---|---|

Molecular Weight |

283.4g/mol |

IUPAC Name |

N-(4-ethylphenyl)-2-phenoxybutanamide |

InChI |

InChI=1S/C18H21NO2/c1-3-14-10-12-15(13-11-14)19-18(20)17(4-2)21-16-8-6-5-7-9-16/h5-13,17H,3-4H2,1-2H3,(H,19,20) |

InChI Key |

CZAFAEOYLZHMDL-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC(=O)C(CC)OC2=CC=CC=C2 |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(CC)OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The compound shares structural motifs with several bioactive amides documented in the literature, including:

(a) VUAA1

- Structure : N-(4-ethylphenyl)-2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide .

- Key Differences: VUAA1 replaces the phenoxy group with a triazolylthio-pyridine moiety.

- Activity : Acts as a mosquito larval repellent by targeting olfactory receptors. The triazole and pyridine groups are critical for binding to insect odorant receptors .

(b) iCRT3

- Structure : 2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide .

- Key Differences: Incorporates an oxazole ring and a sulfanyl group instead of phenoxy.

- Activity : Inhibits Wnt/β-catenin signaling by binding β-catenin, suppressing pro-inflammatory cytokines in macrophages .

(c) AGN-PC-05CAA2

- Structure: N-(4-amino-2-methylphenyl)-2-(2-methylphenoxy)butanamide .

- Key Differences: Features an amino-methylphenyl group and a methylphenoxy substituent.

Comparative Data Table

Key Research Findings

Substituent-Driven Activity: The triazolylthio group in VUAA1 is essential for insect repellency, while the phenoxy group in the target compound may favor interactions with mammalian targets due to its aromaticity and moderate hydrophobicity .

Pharmacokinetic Implications: The ethylphenyl group, common to all compounds, likely improves membrane permeability but may reduce aqueous solubility. Methylphenoxy (AGN-PC-05CAA2) and amino groups could improve solubility compared to the target compound’s unmodified phenoxy group .

Synthetic Accessibility: Amides with phenoxy substituents (e.g., the target compound) are typically synthesized via coupling reactions, as demonstrated in the synthesis of Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (). Similar methods may apply to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.